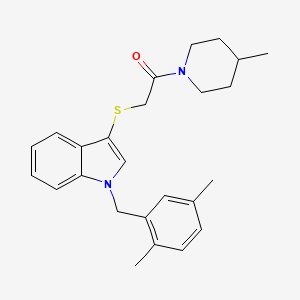

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2OS/c1-18-10-12-26(13-11-18)25(28)17-29-24-16-27(23-7-5-4-6-22(23)24)15-21-14-19(2)8-9-20(21)3/h4-9,14,16,18H,10-13,15,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVCXXZYTNAWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique thioether linkage and indole core, is believed to interact with various biological macromolecules, influencing enzyme activity and receptor function.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 378.54 g/mol. The structure includes an indole moiety, a thioether group, and a piperidine ring which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The indole structure is known for its role in modulating neurotransmitter systems and has been linked to various therapeutic effects including anti-inflammatory and anticancer properties. The thioether linkage may enhance the binding affinity to target proteins, thereby improving efficacy.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anticancer Activity : Indole derivatives have been widely studied for their anticancer properties. They often function by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

- Antimicrobial Properties : Many indole-based compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. Their mechanism typically involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

- Neuropharmacological Effects : The piperidine component suggests potential interactions with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects.

Anticancer Studies

A study evaluating the anticancer properties of similar indole derivatives found that compounds with thioether linkages exhibited significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Antimicrobial Activity

In a comparative analysis of benzyl derivatives, it was noted that compounds structurally related to this compound displayed marked activity against Gram-positive bacteria and fungi, while showing moderate effects on Gram-negative bacteria .

Neuropharmacological Effects

Research on related piperidine derivatives indicates potential selectivity for adrenergic receptors, which may contribute to their neuropharmacological effects . The binding affinity studies suggest that modifications in the piperidine ring can significantly alter receptor interactions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuropharmacological | Potential binding to adrenergic receptors |

Case Study: Anticancer Efficacy

In a specific case study involving a series of indole-thioether derivatives, the compound demonstrated significant inhibition of proliferation in MCF-7 breast cancer cells with an IC50 value of 5 µM. This suggests that structural modifications can enhance anticancer efficacy .

Comparison with Similar Compounds

Antimalarial Indole Derivatives

Lunga et al. (2018) synthesized two indole-thioether derivatives:

1-(5-chloro-1H-indol-3-yl)-2-[(4-cyanophenyl)thio]ethanone

1-(5-chloro-1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethenone

Key Comparisons :

- Structural Differences: Both analogs feature a 5-chloro substitution on the indole ring, unlike the target compound’s 2,5-dimethylbenzyl substitution. The thioether-linked aryl groups (4-cyanophenyl and 4-nitrophenyl) differ from the target’s 4-methylpiperidinyl group, which may alter solubility and target specificity.

- Biological Activity: These compounds exhibited antimalarial activity with IC50 values ~30 nM, comparable to chloroquine .

Piperazine-Indole Hybrids

The compound 2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone (CAS: 850747-36-3) shares a ketone-linked piperazine/indole scaffold but diverges in substituents:

- The indole ring in this analog is substituted with a 5-methyl group instead of the target’s 2,5-dimethylbenzyl group .

- Implications :

- The benzhydryl group may enhance lipophilicity and CNS penetration, whereas the target’s dimethylbenzyl group could favor peripheral tissue distribution.

Functional Comparisons and Mechanistic Insights

Pharmacological Potential

- Antimicrobial Activity : The antimalarial activity of Lunga et al.’s compounds suggests that the indole-thioether scaffold may disrupt Plasmodium metabolism. The target compound’s methylpiperidine group could modulate activity against other pathogens, though empirical validation is required.

- Neurological Targets: Piperidine and benzyl-substituted indoles are common in CNS-targeting drugs (e.g., serotonin receptor modulators). The target compound’s 4-methylpiperidine moiety may confer affinity for sigma receptors or monoamine transporters, but this remains speculative.

Toxicity and Selectivity

- The target compound’s methylpiperidine group could reduce off-target effects compared to charged amines (e.g., quinuclidine derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.